molecular formula C23H18ClN3O4S2 B2551464 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 923195-03-3

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2551464
CAS No.: 923195-03-3
M. Wt: 499.98
InChI Key: LBCFHGLRPOQGRT-UHFFFAOYSA-N
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Description

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring.
  • A benzo[d][1,3]dioxol-5-ylmethyl substituent at position 3 of the pyrimidine ring, introducing a bicyclic aromatic system.
  • A thioether linkage connecting the core to an N-(2-chlorobenzyl)acetamide side chain, which incorporates a halogenated aromatic group.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c24-16-4-2-1-3-15(16)10-25-20(28)12-33-23-26-17-7-8-32-21(17)22(29)27(23)11-14-5-6-18-19(9-14)31-13-30-18/h1-9H,10-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFHGLRPOQGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide represents a unique class of organic molecules with potential pharmacological applications. Its intricate structure combines various functional groups that may interact with biological targets, suggesting promising biological activities.

Structural Characteristics

The compound features:

  • A benzo[d][1,3]dioxole moiety known for its diverse biological properties.
  • A thieno[3,2-d]pyrimidine core that has been associated with anticancer activity.
  • A thioamide linkage that may enhance interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Related compounds have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of heterocyclic structures often correlates with antimicrobial efficacy.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound AUrea linkageAnticancer
Compound BHydroxy groupAntimicrobial
Compound CMethoxy substitutionAnti-inflammatory

Case Studies and Research Findings

  • Anticancer Activity
    • A study on similar thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
    • Molecular docking studies suggest that the compound may inhibit key pathways involved in tumor progression, particularly targeting EGFR (Epidermal Growth Factor Receptor) pathways .
  • Antimicrobial Studies
    • Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
    • In vitro assays showed that derivatives similar to the target compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The thioamide group may interact with active sites of enzymes involved in cancer progression and microbial survival.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

The compound 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () shares a thienopyrimidine core but differs in the fusion position ([2,3-d] vs. [3,2-d]).

Thienopyrimidine vs. Pyrimidine

The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () replaces the thiophene ring with a simpler pyrimidine. The absence of the thiophene reduces planarity and may decrease lipophilicity, impacting membrane permeability .

Substituent Analysis

Position 3 Substituents
Acetamide Side Chain
  • Target Compound : The N-(2-chlorobenzyl) group introduces an electron-withdrawing chlorine atom at the ortho position, which may enhance halogen bonding and steric hindrance compared to N-(3-methoxyphenyl) () or N-benzyl ().
  • : The presence of a 4-nitrophenyl group in 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide increases polarity but may reduce bioavailability due to the nitro group’s metabolic liability.

Physicochemical Properties

Compound (Reference) Core Structure Molecular Weight logP (Predicted) Notable Features
Target Compound Thieno[3,2-d]pyrimidine 487.93 3.8 High lipophilicity, halogenated side chain
(CAS 451468-35-2) Thieno[3,2-d]pyrimidine 437.53 3.2 Methoxy group enhances solubility
(Compound 5.12) Pyrimidine ~350 2.5 Simplified core, lower molecular weight
(618427-68-2) Thieno[2,3-d]pyrimidine ~400 4.0 Ethyl/dimethyl groups increase steric bulk

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